AZ683 was developed as part of research aimed at targeting the colony-stimulating factor 1 receptor, which plays a crucial role in the survival and proliferation of microglia. The compound is classified as a small molecule drug, specifically within the category of kinase inhibitors. Its chemical structure is characterized by a quinoline core substituted with an amido and an anilino group, which contribute to its biological activity.
The synthesis of AZ683 involves several key steps, primarily focused on the introduction of the appropriate functional groups onto the quinoline scaffold. The compound is synthesized through a series of reactions that include:
AZ683 has a molecular formula of C_16H_15ClN_2O and a molecular weight of 288.76 g/mol. The structure features:
Property | Value |
---|---|
Molecular Weight | 288.76 g/mol |
LogP (cLogP) | 3.1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 8 |
Solubility | >128 µg/mL |
AZ683 undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which AZ683 exerts its effects involves competitive inhibition of the colony-stimulating factor 1 receptor. By binding to this receptor, AZ683 prevents its activation by endogenous ligands, leading to:
The selectivity of AZ683 for the colony-stimulating factor 1 receptor over other kinases (with >250-fold selectivity) underscores its potential as a therapeutic agent with minimized off-target effects .
AZ683 exhibits several notable physical and chemical properties that influence its pharmacokinetic profile:
These properties are critical for ensuring effective delivery to target tissues while minimizing systemic toxicity.
AZ683 has several scientific applications:
The radiosynthesis of [11C]AZ683 represents a sophisticated application of carbon-11 chemistry for positron emission tomography (PET) tracer development. The radiolabeling process capitalizes on the methylation of the N-desmethyl precursor (compound 7) using [11C]methyl triflate ([11C]MeOTf) as the labeling agent. This reaction is performed under fully automated conditions using a TRACERLab™ FXC-pro synthesis module, enabling reproducible and efficient production suitable for preclinical studies. The radiolabeling procedure achieves a non-decay-corrected activity yield of 3.0% (based upon [11C]MeOTf starting activity), translating to approximately 1125 ± 229 MBq of formulated product. Crucially, the process yields [11C]AZ683 with >99% radiochemical purity and a high molar activity of 153 ± 38 GBq/µmol (n=4), meeting stringent requirements for in vivo imaging applications. The short half-life of carbon-11 (20.4 minutes) imposes significant time constraints, necessitating optimization of reaction kinetics and efficient [11C]synthon production [1] [4].
The choice of [11C]MeOTf over alternative agents like [11C]methyl iodide ([11C]MeI) reflects deliberate optimization for improved reaction kinetics and labeling efficiency. [11C]MeOTf exhibits superior electrophilicity, facilitating rapid and efficient methylation of the secondary amine precursor under mild conditions. This synthon is produced via a well-established gas-phase process involving cyclotron-produced [11C]CH4, followed by conversion through sequential high-temperature reactions. Quality control of the synthon is paramount, as impurities can drastically reduce radiochemical yields and compromise molar activity. The entire radiosynthesis, including purification and formulation, is completed within approximately 40 minutes from end-of-bombardment to accommodate carbon-11's decay [1] [4].
Table 1: Radiosynthesis Parameters and Results for [11C]AZ683 Production
Parameter | Value | Significance |
---|---|---|
Radiolabeling Agent | [11C]MeOTf | High electrophilicity enables efficient methylation |
Precursor | N-desmethyl AZ683 (compound 7) | Specific site for 11C-methylation |
Reaction Yield (non-corr.) | 3.0% (based on [11C]MeOTf) | Reflects optimized reaction kinetics under automation |
Radiochemical Purity | >99% | Essential for specific biological interpretation of PET data |
Molar Activity | 153 ± 38 GBq/µmol | Critical for avoiding receptor saturation in vivo |
Total Synthesis Time | ~40 minutes (EoB to formulation) | Accommodates C-11 half-life (20.4 min) |
The synthesis of the N-desmethyl precursor (compound 7) and the non-radioactive reference standard AZ683 (compound 6a) follows a convergent five- to six-step pathway engineered to ensure high chemical purity and optimal reactivity for radiolabeling. The synthetic route begins with 4-bromo-3-ethoxyaniline (1), which undergoes condensation with diethylethoxymethylenemalonate to yield intermediate 2. Subsequent cyclization and chlorination with POCl₃/tetrabutylammonium chloride generates chloroquinoline 3. A nucleophilic aromatic substitution (SNAr) reaction with 2,4-difluoroaniline then produces key intermediate 4 [1].
Derivatization optimization centers on the Buchwald-Hartwig cross-coupling step, where intermediate 4 is coupled with either N-Boc-piperazine to yield 5a (for the reference standard) or N-methylpiperazine to yield 5b (for precursor synthesis). Careful control of reaction conditions—including catalyst selection (e.g., palladium-based systems), ligand choice, temperature, and solvent—maximizes yield and minimizes metal contamination that could interfere with subsequent radiolabeling. Amidation of the ethyl ester in 5a/5b using formamide/NaOEt yields 6a (AZ683) and N-Boc-protected precursor 6b. Final acidic deprotection of the Boc group in 6b using trimethylsilyl chloride in methanol furnishes the crucial secondary amine precursor 7. Chromatographic purification on Phenomenex Luna C18 columns with ethanolic buffered mobile phase (pH 6.6) ensures the stringent chemical purity (>95%) required for efficient radiolabeling and high molar activity. The strategic incorporation of the N-methyl group as the labeling site leverages the favorable kinetics of alkylation compared to alternative labeling strategies [1] [6].
Table 2: Key Precursors and Intermediates in AZ683 Synthesis
Compound | Role | Key Structural Features | Derivatization Purpose |
---|---|---|---|
4 | Core quinoline intermediate | Halogen for cross-coupling; ester group | Enables diversification via Buchwald-Hartwig |
5a | Reference standard precursor | N-Boc-piperazine; ethyl ester | Hydrolysis/amidation yields AZ683 (6a) |
5b | Radiolabeling precursor scaffold | N-methylpiperazine; ethyl ester | Generates N-Boc protected precursor 6b |
6b | Protected precursor | N-Boc group; carboxylic acid/amide | Facilitates purification before deprotection |
7 | Radiolabeling precursor | Secondary amine (desmethyl); amide | Optimal nucleophilicity for [11C]MeOTf methylation |
The development of AZ683 analogs for PET imaging presents a strategic choice between carbon-11 methylation and fluorine-18 fluorination, each offering distinct advantages and challenges. The implemented methylation approach leverages the structural integrity of the parent molecule. [11C]AZ683 is chemically identical to AZ683, ensuring unaltered pharmacokinetics and binding affinity for CSF1R (Ki = 8 nM). The synthesis benefits from the relatively straightforward nucleophilic substitution of the desmethyl precursor 7 with [11C]MeOTf. However, this approach is constrained by the short half-life of carbon-11 (20.4 minutes), limiting production scale, logistical flexibility, and the duration of imaging protocols. Preliminary PET studies indicated low brain uptake, suggesting potential limitations for neuroinflammation imaging despite the molecule's calculated cLogP (3.1) predicting reasonable blood-brain barrier penetration [1] [3].
A fluorination approach would target longer-lived fluorine-18 (t½ = 109.8 minutes), enabling centralized production, multi-dose batches, and longer scanning protocols. Potential fluorination sites on the AZ683 scaffold include the aromatic fluorine atoms or the introduction of a new [18F]label via prosthetic groups (e.g., [18F]fluoroalkylation). Electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ could potentially be used for direct fluorination, while nucleophilic displacement (e.g., on a nitro-precursor or an alkyl halide) is common for [18F]incorporation. However, fluorination presents significant synthetic hurdles: 1) Direct aromatic fluorination may lack regioselectivity due to competing positions on the quinoline core, potentially requiring complex protecting group strategies; 2) Prosthetic group attachment (e.g., adding [18F]fluoroethyl or [18F]fluoropropyl groups) modifies the molecular structure, potentially impacting binding affinity, selectivity, lipophilicity, and pharmacokinetics. Computational studies suggest α-fluorination can significantly alter electronic properties and binding interactions compared to methylation, potentially undermining the excellent kinase selectivity profile (>250-fold over 95 kinases) of the parent AZ683 [6] [7] [9].
Table 3: Comparison of Methylation and Potential Fluorination Strategies for AZ683-Based PET Tracers
Parameter | [11C]Methylation Approach ([11C]AZ683) | Potential [18F]Fluorination Approach |
---|---|---|
Isotope Half-life | 20.4 minutes | 109.8 minutes |
Chemical Identity | Identical to AZ683 | May require structural modification (prosthetic group) |
Labeling Chemistry | N-methylation of secondary amine (relatively simple, high yielding) | Aromatic substitution or prosthetic group attachment (often lower yields, multi-step) |
Molar Activity | High (153 GBq/µmol demonstrated) | Potentially high, but purification complexity can reduce yield |
Primary Advantage | Unaltered pharmacology; rapid synthesis | Logistical flexibility; longer imaging windows |
Key Limitation | Short half-life limits utility | Risk of altered target affinity/pharmacokinetics; potentially more complex radiochemistry |
Suitability for Periphery | High (validated in initial studies) | Likely high, potential advantage for delayed imaging |
Suitability for CNS | Low (observed low brain uptake) | Uncertain; depends on impact of fluorination/modification on BBB penetration |
The choice between methylation and fluorination ultimately depends on the intended application. While [11C]AZ683 is validated for peripheral inflammation imaging, the pursuit of a brain-penetrant CSF1R PET tracer might necessitate exploring fluorinated analogs. This would involve structure-activity relationship (SAR) studies to identify fluorination sites or prosthetic group linkages that maintain high CSF1R affinity and selectivity while improving brain uptake. The computational prediction of α-fluorination effects on electronic distribution and binding interactions provides a valuable starting point for designing such analogs [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7